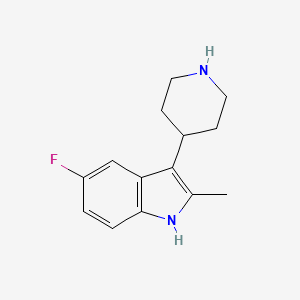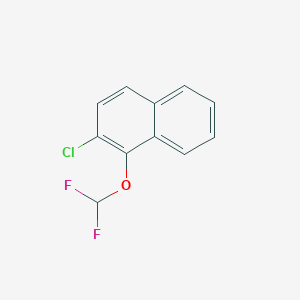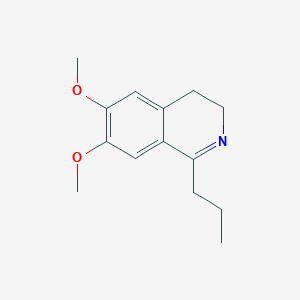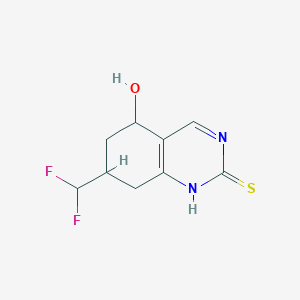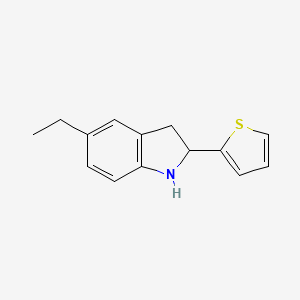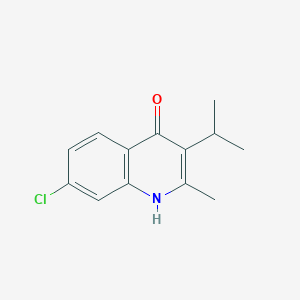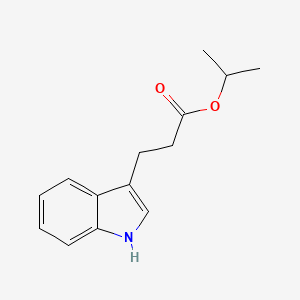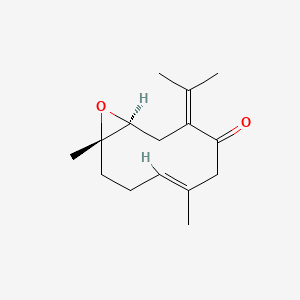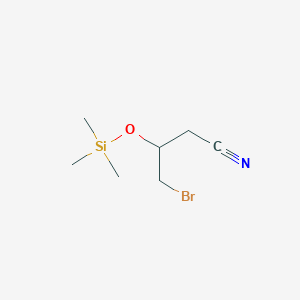
6-(Pyridin-2-ylmethoxy)nicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Pyridin-2-ylmethoxy)nicotinic acid is a heterocyclic compound that features both pyridine and nicotinic acid moieties. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the pyridine ring enhances its chemical reactivity and potential biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Pyridin-2-ylmethoxy)nicotinic acid typically involves the reaction of nicotinic acid derivatives with pyridine-based intermediates. One common method involves the use of 2-methyl-5-ethylpyridine as a starting material, which undergoes oxidation with potassium permanganate to form nicotinic acid . The nicotinic acid is then reacted with pyridine-2-methanol under specific conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation reactions using efficient oxidizing agents like potassium permanganate. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also include purification steps such as recrystallization and chromatography to achieve the desired quality .
Analyse Des Réactions Chimiques
Types of Reactions
6-(Pyridin-2-ylmethoxy)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of reduced derivatives.
Substitution: The pyridine and nicotinic acid moieties can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Potassium permanganate is commonly used as an oxidizing agent.
Reduction: Reducing agents such as sodium borohydride can be employed.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various nicotinic acid and pyridine derivatives, which can have different functional groups and properties .
Applications De Recherche Scientifique
6-(Pyridin-2-ylmethoxy)nicotinic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including antimicrobial and antiviral activities.
Materials Science: It is used in the development of new materials with specific chemical and physical properties.
Biological Research: The compound is investigated for its interactions with biological molecules and potential use in drug development.
Mécanisme D'action
The mechanism of action of 6-(Pyridin-2-ylmethoxy)nicotinic acid involves its interaction with specific molecular targets and pathways. The pyridine ring can interact with proteins and enzymes, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or antiviral activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(Pyridin-2-ylmethoxy)pyrimidine derivatives: These compounds have similar structures but contain a pyrimidine ring instead of a nicotinic acid moiety.
Nicotinic acid derivatives: Compounds that contain the nicotinic acid moiety but differ in the substituents attached to the ring.
Uniqueness
6-(Pyridin-2-ylmethoxy)nicotinic acid is unique due to the combination of the pyridine and nicotinic acid moieties, which confer specific chemical reactivity and potential biological activity. This combination is not commonly found in other similar compounds, making it a valuable target for research and development .
Propriétés
Formule moléculaire |
C12H10N2O3 |
|---|---|
Poids moléculaire |
230.22 g/mol |
Nom IUPAC |
6-(pyridin-2-ylmethoxy)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H10N2O3/c15-12(16)9-4-5-11(14-7-9)17-8-10-3-1-2-6-13-10/h1-7H,8H2,(H,15,16) |
Clé InChI |
HPWCNYHNRUWTNR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)COC2=NC=C(C=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



